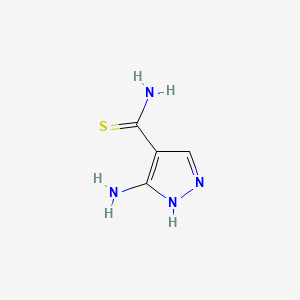
2,6-ビス(4,5-ジヒドロオキサゾール-2-イル)ピリジン
概要
説明
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
配位化学と金属錯体形成
2,6-ビス(4,5-ジヒドロオキサゾール-2-イル)ピリジン: は、配位化学において汎用性の高い配位子であり、遷移金属と安定な錯体を形成することができます。これらの錯体は、その独特の電子特性と触媒作用における潜在的な用途について、しばしば研究されています。 例えば、この配位子を持つ鉄(II)錯体は、高温スピン転移特性について研究されています .
不斉合成
この化合物は、特に根岸クロスカップリングなどの反応における不斉合成用のキラル配位子として役立ちます。 これは、特定の所望の活性を有する薬剤の製造において製薬業界で不可欠である、エナンチオマー的に純粋な物質の作成に役立ちます .
スピン転移材料
研究により、2,6-ビス(4,5-ジヒドロオキサゾール-2-イル)ピリジンを含む錯体は、スピン転移挙動を示す可能性があることが示されています。 この特性は、分子のスピン状態が温度や圧力などの外部刺激によって切り替えられることができる分子エレクトロニクスやセンサの開発において重要です .
Safety and Hazards
The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
生化学分析
Biochemical Properties
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with metal ions, forming complexes that can act as catalysts in various biochemical reactions
Cellular Effects
The effects of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and proteins, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications .
特性
IUPAC Name |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRKHKJFCWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412658 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165125-95-1 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) contribute to the structure of the resulting coordination polymer?
A: 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) acts as a bridging ligand in the formation of the azide-copper coordination polymer [Cu2L1(N3)4]n []. The molecule possesses two oxazoline nitrogen atoms and one pyridine nitrogen atom, each capable of coordinating to copper (Cu) ions. In this specific case, L1, along with azide (N3-) bridges, facilitates the formation of a one-dimensional (1D) infinite hexagonal tape structure. This 1D structure is characterized by three types of azide bridges: two single end-on (μ-1,1-N3) and one double end-on (μ-1,3-N3) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)




![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
